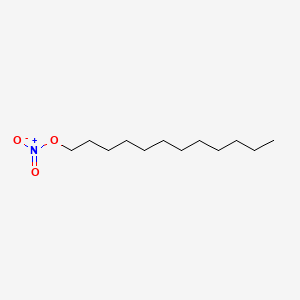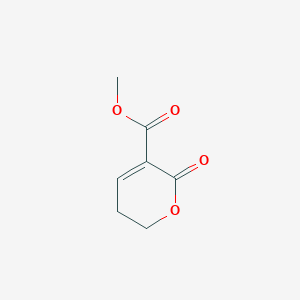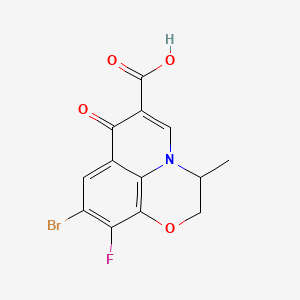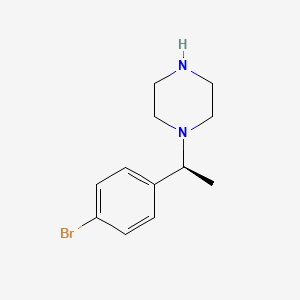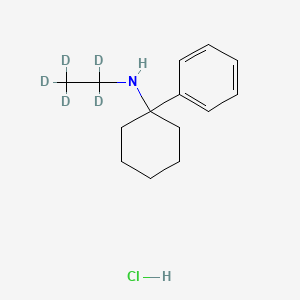
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride: is a deuterated analog of a phenylcyclohexylamine derivative Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and alter its pharmacokinetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride typically involves the following steps:
Cyclohexylamine Formation: The phenylcyclohexylamine core is synthesized through a series of reactions, including Friedel-Crafts acylation, reduction, and amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the cyclohexylamine moiety.
Reduction: Reduction reactions can target the phenyl ring or the cyclohexylamine group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect investigations.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
Mecanismo De Acción
The mechanism of action of N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets receptors and enzymes involved in neurotransmission and metabolic pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered physiological responses. The deuterium atoms enhance the stability of the compound, prolonging its action and reducing metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine: The non-hydrochloride form of the compound.
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrobromide: A similar compound with a different counterion.
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydroiodide: Another analog with a different counterion.
Uniqueness
The uniqueness of N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride lies in its enhanced stability and altered pharmacokinetic properties due to the presence of deuterium. This makes it a valuable tool in various research applications, particularly in studies requiring stable isotope-labeled compounds.
Propiedades
Fórmula molecular |
C14H22ClN |
|---|---|
Peso molecular |
244.81 g/mol |
Nombre IUPAC |
N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13;/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3;1H/i1D3,2D2; |
Clave InChI |
BDNANSUXFSDBMA-LUIAAVAXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCNC1(CCCCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


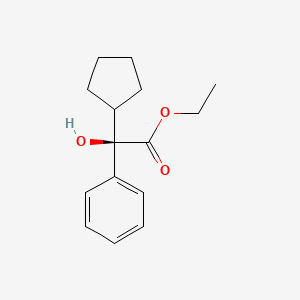
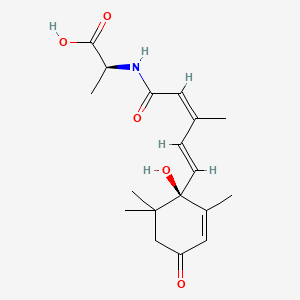
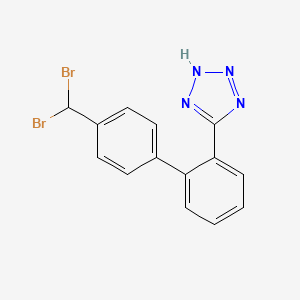
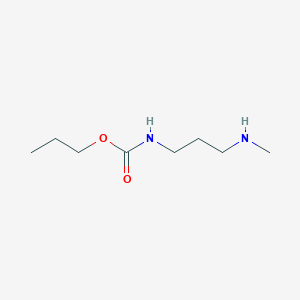
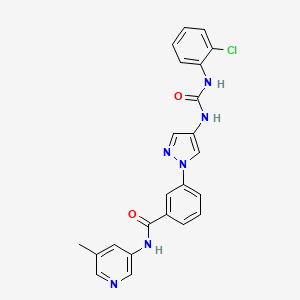
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
